1-(1H-indazol-3-yl)butan-2-amine dihydrochloride
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Overview
Description
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1H-indazole-3-amine.
Reaction Conditions: The reaction involves the use of hydrazine hydrate (NH₂·NH₂·H₂O) under reflux conditions to yield the desired intermediate.
Catalysts and Reagents: Palladium chloride (PdCl₂) and cesium carbonate (Cs₂CO₃) are commonly used in the reaction, with 1,4-dioxane and water as solvents.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: The compound is used in studies related to cell apoptosis and cell cycle regulation.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored as a scaffold for developing new drugs with high efficiency and low toxicity.
Mechanism of Action
Comparison with Similar Compounds
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride can be compared with other indazole derivatives:
Properties
Molecular Formula |
C11H17Cl2N3 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
1-(2H-indazol-3-yl)butan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H |
InChI Key |
JAJORGWMCISMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl |
Origin of Product |
United States |
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